2'-(furan-2-ylmethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a furan ring, an isoquinoline moiety, and a spirocyclic cyclohexane. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the imino Diels–Alder reaction, which is used to construct the tetrahydroquinoline core . This reaction involves the cycloaddition of an imine and a diene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the Diels–Alder reaction and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is unique due to its spirocyclic structure and the combination of a furan ring with an isoquinoline moiety. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C28H30N2O3/c31-26(29-18-15-21-10-3-1-4-11-21)25-23-13-5-6-14-24(23)27(32)30(20-22-12-9-19-33-22)28(25)16-7-2-8-17-28/h1,3-6,9-14,19,25H,2,7-8,15-18,20H2,(H,29,31) |
InChI Key |
QPTMZQKPNBVKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.